molecular formula C11H4BrCl2N3 B2777117 4-(4-Bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile CAS No. 2118429-55-1

4-(4-Bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile

Cat. No.: B2777117
CAS No.: 2118429-55-1
M. Wt: 328.98
InChI Key: OUNJAYRBQPYFDW-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromophenyl group, two chlorine atoms, and a carbonitrile group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base to form this compound. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to participate in a variety of reactions, making it a valuable building block in organic synthesis. Ongoing research continues to explore its potential in medicine, biology, and other fields.

Properties

IUPAC Name

4-(4-bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4BrCl2N3/c12-7-3-1-6(2-4-7)9-8(5-15)10(13)17-11(14)16-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNJAYRBQPYFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=N2)Cl)Cl)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2118429-55-1
Record name 4-(4-bromophenyl)-2,6-dichloropyrimidine-5-carbonitrile
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